molecular formula C13H18ClNO5S B4002795 2-[3-(4-Chlorophenyl)sulfanylpropylamino]ethanol;oxalic acid

2-[3-(4-Chlorophenyl)sulfanylpropylamino]ethanol;oxalic acid

Cat. No.: B4002795
M. Wt: 335.80 g/mol
InChI Key: NYGKDIHRKFCOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-Chlorophenyl)sulfanylpropylamino]ethanol;oxalic acid is a useful research compound. Its molecular formula is C13H18ClNO5S and its molecular weight is 335.80 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({3-[(4-chlorophenyl)thio]propyl}amino)ethanol ethanedioate (salt) is 335.0594215 g/mol and the complexity rating of the compound is 223. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Identification

  • Metabolite Identification : Research has identified metabolites of chlorphenoxamine, a compound structurally related to 2-({3-[(4-chlorophenyl)thio]propyl}amino)ethanol ethanedioate, in human urine. These metabolites include chlorphenoxamine-N-oxide, 1-(4-chlorophenyl)-1-phenylethanol, and several hydroxyphenyl ethanols, indicating extensive metabolic transformation of chlorphenoxamine and potentially similar compounds in the human body (Goenechea et al., 1987).

Excretion Patterns

  • Novel Neuromodulator RWJ-333369 : A study on RWJ-333369, which shares some chemical features with the compound , detailed its extensive metabolism and excretion patterns in humans, highlighting the body's ability to process and eliminate such substances. The study found that RWJ-333369 is extensively metabolized, with major pathways including O-glucuronidation and hydrolysis followed by oxidation (Mannens et al., 2007).

Environmental and Health Impacts

  • Persistent Organic Pollutants : Persistent organic pollutants (POPs), including chlorinated compounds similar to 2-({3-[(4-chlorophenyl)thio]propyl}amino)ethanol ethanedioate, have been studied for their impact on human health and the environment. Research in West Africa on POPs has shown temporal trends of these compounds in adults, indicating exposure from environmental sources and potential health implications (Linderholm et al., 2010).

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfanylpropylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNOS.C2H2O4/c12-10-2-4-11(5-3-10)15-9-1-6-13-7-8-14;3-1(4)2(5)6/h2-5,13-14H,1,6-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGKDIHRKFCOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCNCCO)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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